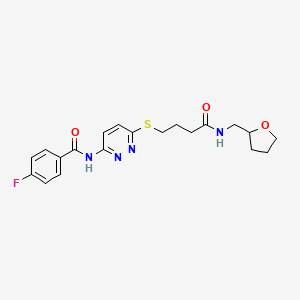

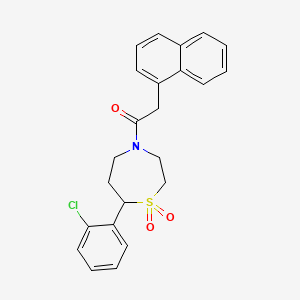

![molecular formula C26H30N4O5S B2803392 7-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-09-3](/img/structure/B2803392.png)

7-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring and a quinazolinone group. Piperazine rings are common in many pharmaceutical drugs and have been studied for their potential biological activities . Quinazolinones are also a significant class of compounds in medicinal chemistry, known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s structure, including the arrangement of its atoms and the nature of its chemical bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Generally, piperazine rings can participate in various reactions, including alkylation, acylation, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of certain functional groups .Applications De Recherche Scientifique

Synthesis and Characterization

- The compound is related to the broader class of quinazoline derivatives. For example, a study describes the synthesis of quinazoline derivatives with piperazine moieties, highlighting their antiproliferative activities against various cancer cell lines (Li et al., 2020).

- Another study focuses on the synthesis of novel compounds based on piperazines and piperidines, showing antimicrobial activity against a range of bacterial and fungal strains (Patel et al., 2012).

Biological Activities

- Quinazoline derivatives containing piperazine analogs exhibit potent antiproliferative activities. For instance, certain derivatives demonstrated significant biological activity against lung and prostate cancer cells, comparable to that of the control gefitinib (Li et al., 2020).

- Piperidine derivatives with a quinazoline ring system have been tested for antihypertensive activity, with some compounds showing strong hypotension effects in a rat model of hypertension (Takai et al., 1986).

Potential Therapeutic Applications

- Quinazoline derivatives have been explored for their antitumor and antiviral activities. Some compounds in this category demonstrated broad-spectrum antitumor activity and moderate anti-HIV-1 potency (El-Sherbeny et al., 2003).

- Certain quinazoline derivatives, such as 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazoline, have shown &agr; 1 -adrenoceptor antagonistic effects, beneficial for hypertension treatment (Tsai et al., 2001).

Quality Control and Method Development

- Developing quality control methods for such compounds is crucial for ensuring their purity and efficacy. For instance, a study aimed to develop quality control methods for a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones as a potential antimalarial agent (Danylchenko et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been studied as ligands forAlpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Compounds with similar structures have shown to interact with their targets (such as α1-ar) and cause changes in the cellular environment . The interaction often involves binding to the receptor, which can lead to activation or blockade of these receptors .

Biochemical Pathways

Α1-ar, a potential target of similar compounds, plays a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

Similar compounds have been studied using in silico docking and molecular dynamics simulations, along with adme calculations . These studies help identify promising lead compounds with acceptable pharmacokinetic profiles .

Result of Action

Similar compounds have shown to have therapeutic potential in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5S/c1-33-19-7-5-6-18(14-19)28-10-12-29(13-11-28)24(31)8-3-2-4-9-30-25(32)20-15-22-23(35-17-34-22)16-21(20)27-26(30)36/h5-7,14-16,20H,2-4,8-13,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRKCQUAJOOFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-difluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2803311.png)

![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B2803312.png)

![11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2803325.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)